Head-to-Head Clinical Efficacy: Tofenacin vs. Orphenadrine in Fluphenazine-Associated Depression
In a double-blind, crossover clinical trial comparing tofenacin hydrochloride (Elamol) with its parent compound orphenadrine hydrochloride (Disipal) in patients receiving fluphenazine decanoate, both drugs demonstrated adequate control of Parkinsonian extrapyramidal side-effects with no significant difference between them. However, for the primary depressive symptoms, orphenadrine was shown to be significantly superior (p < 0.05) to tofenacin [1]. This establishes a clear efficacy differential: while tofenacin is the active metabolite, it does not confer equivalent antidepressant potency in this neuroleptic-induced depression model.
| Evidence Dimension | Control of depressive side-effects during fluphenazine decanoate therapy |
|---|---|
| Target Compound Data | Adequate but inferior efficacy |
| Comparator Or Baseline | Orphenadrine hydrochloride: significantly superior control of depressive side-effects |
| Quantified Difference | p < 0.05 favoring orphenadrine over tofenacin |
| Conditions | Double-blind, crossover clinical trial in patients receiving fluphenazine decanoate (J Int Med Res. 1976;4(6):435-440) |
Why This Matters
This direct comparative data informs selection: orphenadrine may be preferable for addressing depressive components, whereas tofenacin's distinct metabolic identity remains relevant for analytical or metabolite-specific investigations.
- [1] Capstick N, Pudney H. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. J Int Med Res. 1976;4(6):435-440. doi:10.1177/030006057600400610. View Source
